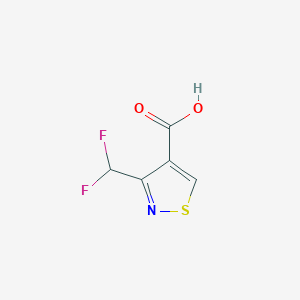

3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid

Description

3-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid (CAS No. 2167264-55-1) is a heterocyclic compound featuring a thiazole core substituted with a difluoromethyl group at position 3 and a carboxylic acid moiety at position 2. Its molecular formula is C₅H₃F₂NO₂S, with a molecular weight of 191.15 g/mol . The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to its electronic and steric properties.

Properties

IUPAC Name |

3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4(7)3-2(5(9)10)1-11-8-3/h1,4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIYDNQGJYFWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of a thiazole derivative with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using reagents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, cyclization, and difluoromethylation, followed by purification to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, bases, and nucleophiles are used depending on the specific substitution reaction.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that 3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid exhibits promising antimicrobial activity. It has been investigated as a potential bioactive compound against various pathogens. For instance, studies have shown that derivatives of thiazole compounds can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents .

Cancer Treatment

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that thiazole derivatives can inhibit cell proliferation in cancer cell lines such as colon carcinoma (HCT-15) and liver carcinoma (HepG-2). For example, a study reported that specific thiazole derivatives showed significant cytotoxic effects, with some compounds exhibiting activities comparable to standard anticancer drugs like doxorubicin .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been documented, particularly in the context of inhibiting carbonic anhydrase (CA-III). The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the thiazole ring could enhance inhibitory activity, indicating the potential for designing selective enzyme inhibitors for therapeutic use .

Agrochemical Applications

Pesticide Development

3-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid serves as an important intermediate in synthesizing various agrochemicals, particularly fungicides. Recent patents highlight its role in developing novel bactericides and pesticides, such as fluopyram and bixafen, which are effective against a range of agricultural pests and diseases .

Fungicidal Activity

In vitro assays have shown that derivatives of this compound exhibit moderate to excellent antifungal activities against several phytopathogenic fungi. For instance, some synthesized amides derived from this compound demonstrated superior efficacy compared to existing commercial fungicides .

Material Science Applications

Synthesis of Novel Materials

The unique chemical structure of 3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid allows it to be utilized as a building block in creating complex molecules for material science applications. Its derivatives have been employed in synthesizing polymers and other materials with specialized properties, such as enhanced thermal stability and chemical resistance .

Case Studies

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1,2-thiazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it may inhibit key enzymes in the metabolic pathways of fungi, leading to their death. The difluoromethyl group enhances the compound’s binding affinity and stability, making it more effective.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid, enabling a systematic comparison of their properties and applications.

Table 1: Key Properties of 3-(Difluoromethyl)-1,2-thiazole-4-carboxylic Acid and Analogues

Structural and Electronic Comparisons

- Heterocycle Core: Thiazole vs. Oxazole/Thiadiazole: Thiazole (S and N) exhibits greater polarizability and hydrogen-bonding capacity than oxazole (O and N) or thiadiazole (S and two N atoms). This impacts solubility and interaction with biological targets . Substituent Effects: The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, stabilizing the thiazole ring and increasing acidity compared to non-fluorinated analogues like 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid .

Physicochemical Properties

- Solubility: The carboxylic acid group in the target compound improves water solubility, while the difluoromethyl group balances lipophilicity. In contrast, the phenoxymethyl-substituted thiadiazole () is likely more hydrophobic .

- Thermal Stability: Fluorinated groups generally increase thermal stability. The target compound’s melting point and degradation profile are expected to differ from non-fluorinated analogues like the chloro-methoxy thiazole .

Biological Activity

3-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound 3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid features a thiazole ring, which is known for its role in various biological activities. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to thiazoles exhibit notable antimicrobial properties . For instance, derivatives of thiazole have been reported to possess activity against various pathogens, including bacteria and fungi. The presence of the difluoromethyl group may enhance these properties by increasing the compound's ability to penetrate microbial membranes.

Anticancer Properties

Thiazole derivatives have shown anticancer activity in several studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain thiazole compounds have been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The specific activity of 3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid against different cancer cell lines remains an area for further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds similar to 3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests a possible therapeutic application in conditions characterized by chronic inflammation.

The biological activity of 3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazole derivatives act as inhibitors for key enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazoles can influence oxidative stress levels within cells, contributing to their protective effects against cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

- Antifungal Activity : A study demonstrated that a series of thiazole derivatives exhibited varying degrees of antifungal activity against pathogenic fungi. The most active compounds were noted for their ability to inhibit fungal growth effectively .

- Anticancer Activity : Research involving novel thiazole compounds showed promising results against multiple cancer cell lines, with some compounds achieving IC50 values in the low micromolar range . These findings indicate potential for development into anticancer agents.

- Anti-inflammatory Activity : Another study highlighted the anti-inflammatory properties of thiazole derivatives, showing significant inhibition of COX enzymes compared to standard anti-inflammatory drugs .

Data Table: Biological Activities of 3-(Difluoromethyl)-1,2-thiazole-4-carboxylic Acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1,2-thiazole-4-carboxylic acid, and how can reaction efficiency be improved?

- Methodology : Start with cyclocondensation of difluoromethyl-substituted thioamides with α,β-unsaturated carboxylic acid derivatives under reflux in aprotic solvents (e.g., DMSO or DMF). Monitor reaction progress via TLC or HPLC. Optimize parameters (temperature, catalyst, solvent polarity) using Design of Experiments (DoE) to minimize side products and maximize yield . Post-synthesis, employ vacuum distillation and recrystallization (water-ethanol mixtures) for purification .

- Key Metrics : Yield (65–85%), purity (≥97% by LC-MS), reaction time (12–24 hours).

Q. How can the solubility and stability of this compound be systematically evaluated for biological assays?

- Methodology : Perform solubility screening in PBS, DMSO, and ethanol at varying pH (3–9) using UV-Vis spectroscopy or nephelometry. Assess stability under accelerated conditions (40°C, 75% humidity) over 7–14 days. Use HPLC to quantify degradation products and identify hydrolytically labile groups (e.g., difluoromethyl-thiazole bond) .

Q. What spectroscopic techniques are most reliable for structural characterization?

- Primary Tools :

- NMR : NMR to confirm difluoromethyl group (-CFH) chemical shifts (δ ≈ -110 to -125 ppm). and NMR for thiazole ring protons and carboxylic acid resonance.

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M-H] and fragment patterns.

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and thiazole ring vibrations (C=N ~1600 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., SNAr at thiazole C-5) with Gaussian or ORCA software. Validate predictions experimentally via kinetic studies (stopped-flow techniques) and substituent effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-Response Analysis : Use IC curves to differentiate specific inhibition from nonspecific cytotoxicity.

- Off-Target Profiling : Screen against related enzymes (e.g., kinases, proteases) to identify selectivity.

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect bioactive metabolites .

Q. How can the compound’s environmental fate (e.g., biodegradation, photolysis) be modeled for sustainability assessments?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate half-lives in water/soil. Conduct OECD 301F biodegradation tests under aerobic conditions. Use HPLC-UV to track degradation kinetics. Cross-reference with EPI Suite predictions for persistence .

Data Management and Experimental Design

Q. What statistical frameworks are robust for optimizing multi-step synthesis workflows?

- Recommendations :

- Response Surface Methodology (RSM) : Central composite design to model interactions between variables (e.g., temperature, reagent stoichiometry).

- Taguchi Arrays : Minimize variability in orthogonal experiments (e.g., solvent purity effects).

- Failure Mode Analysis (FMEA) : Prioritize critical steps (e.g., purification) for risk mitigation .

Q. How can large-scale spectral datasets (NMR, MS) be curated for machine learning applications?

- Workflow :

Preprocessing : Align spectra using open-source tools (e.g., MNova, ACD/Spectrus).

Feature Extraction : Convert spectra to numerical matrices (peak lists, integrals).

Database Integration : Store in FAIR-compliant repositories (e.g., PubChem, ChemSpider) with metadata tags (solvent, pH) .

Contradictory Evidence Analysis

Q. How to address discrepancies in reported reaction yields (e.g., 65% vs. 85%)?

- Root Causes :

- Purity of Starting Materials : Validate via elemental analysis or NMR.

- Workup Procedures : Compare isolation methods (e.g., column chromatography vs. recrystallization).

- Catalyst Lot Variability : Test multiple batches of catalysts (e.g., Pd/C, CuI) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.